N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Description
The compound “N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide” features a 1H-imidazole core substituted at position 2 with a [(4-methylphenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl group. The acetamide moiety is linked to a (4-fluorophenyl)methyl group via a methylene bridge. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (hydroxymethyl) substituents, which may influence its conformational stability and biological interactions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-15-2-4-17(5-3-15)14-28-21-24-11-19(13-26)25(21)12-20(27)23-10-16-6-8-18(22)9-7-16/h2-9,11,26H,10,12-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXCWFQINRVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex chemical compound with potential therapeutic applications. This article summarizes its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Fluorophenyl group : Known for enhancing biological activity through electronic effects.
- Hydroxymethyl group : Contributes to solubility and potential hydrogen bonding interactions.
- Imidazole ring : A common motif in pharmacology, often involved in enzyme inhibition and receptor binding.
Molecular Formula
Molecular Weight
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on specific biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. In vitro assays demonstrated that it inhibits cancer cell proliferation by inducing apoptosis. For instance, a study reported that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.3 | Apoptosis induction |
| HT-29 (Colon) | 4.8 | G2/M phase arrest |
| A549 (Lung) | 6.1 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. In vitro tests indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the imidazole ring is likely contributing to its antibacterial properties by interfering with bacterial metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for various enzymes involved in critical metabolic pathways.
- Receptor Interaction : The fluorophenyl group enhances binding affinity to specific receptors, potentially modulating signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests strong potential for therapeutic use in oncology.
- Combination Therapy : Combining this compound with standard chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, indicating its potential role as an adjuvant therapy.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on the Imidazole Ring: The target compound’s 5-hydroxymethyl group contrasts with 5-nitro () or 4-fluorophenyl () substituents in analogues. Hydroxymethyl may enhance solubility or serve as a hydrogen-bond donor, whereas nitro groups are electron-withdrawing and often associated with antiparasitic or radiosensitizing activity . Sulfanyl vs. Sulfinyl/Sulfonyl: The target’s [(4-methylphenyl)methyl]sulfanyl group differs from sulfinyl (e.g., ) or sulfonyl () derivatives. Sulfoxides (sulfinyl) exhibit chirality, influencing pharmacokinetics (e.g., enantiomer-specific p38 MAP kinase inhibition in ), while sulfonyl groups are more electronegative and may enhance metabolic stability .
Acetamide Linkage Variations :
Table 2: Activity Profiles of Related Compounds
Key Findings:
- Kinase Inhibition : The sulfoxide-containing analogue in inhibits p38 MAP kinase, highlighting the importance of sulfur oxidation state in targeting enzymatic activity .
Physicochemical and Pharmacokinetic Considerations
- Hydrogen-Bonding Capacity : The target’s hydroxymethyl and acetamide groups may enhance solubility compared to nitro- or sulfonyl-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
